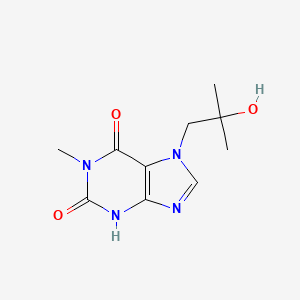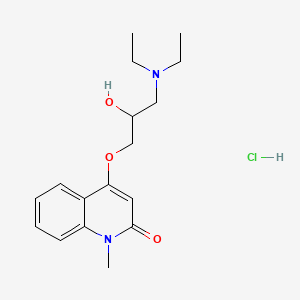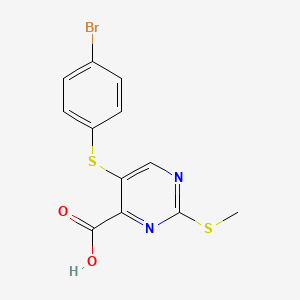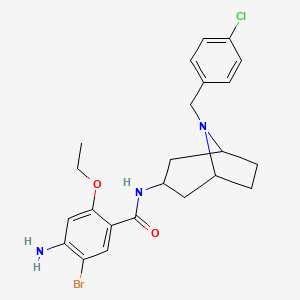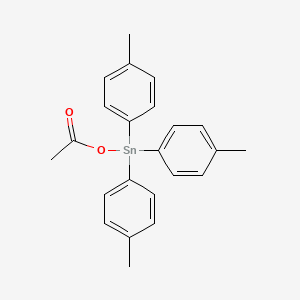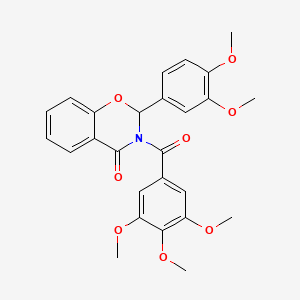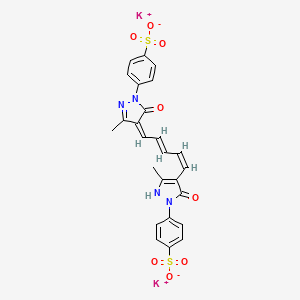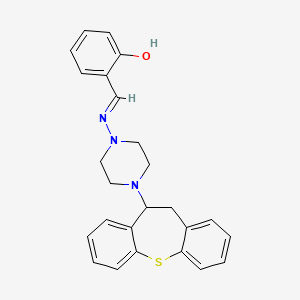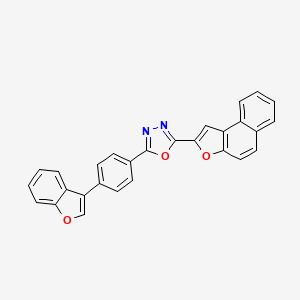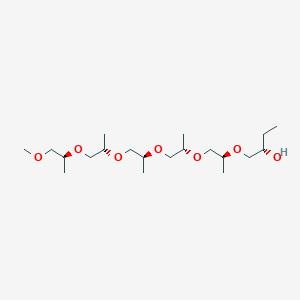
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- is a complex organic compound with a unique structure characterized by multiple ether linkages and methyl groups. This compound is part of a class of macrocyclic compounds known for their ability to form stable complexes with various ions, making them valuable in both chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- typically involves multi-step organic reactions. One common method includes the stepwise addition of ethylene oxide to a suitable initiator, followed by methylation of the resulting polyether. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl groups, facilitating the nucleophilic attack on the ethylene oxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a drug delivery agent due to its ability to encapsulate various molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism by which 2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- exerts its effects involves its ability to form stable complexes with ions through non-covalent interactions. These interactions are primarily driven by hydrogen bonding and van der Waals forces. The molecular targets include metal ions and biological macromolecules, which can be modulated by the compound to achieve desired effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane: Similar in structure but lacks the methyl groups, resulting in different complexation properties.
4,7,10,13,16,19-Hexamethyl-2,5,8,11,14,17,20-heptaoxatetracosan-22-ol: Contains additional ether linkages and methyl groups, offering enhanced stability in complex formation.
Uniqueness
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- is unique due to its specific arrangement of ether linkages and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specificity in complex formation .
Propiedades
Número CAS |
72187-25-8 |
|---|---|
Fórmula molecular |
C20H42O7 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-methoxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxybutan-2-ol |
InChI |
InChI=1S/C20H42O7/c1-8-20(21)14-27-19(6)13-26-18(5)12-25-17(4)11-24-16(3)10-23-15(2)9-22-7/h15-21H,8-14H2,1-7H3/t15-,16-,17-,18-,19-,20-/m0/s1 |
Clave InChI |
PNVMQWAENBPTDS-RABCQHRBSA-N |
SMILES isomérico |
CC[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)COC)O |
SMILES canónico |
CCC(COC(C)COC(C)COC(C)COC(C)COC(C)COC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


